Benorylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

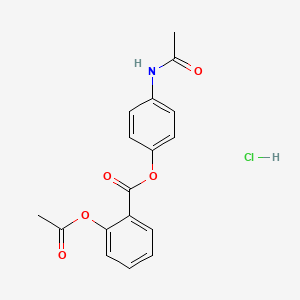

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H16ClNO5 |

|---|---|

Molecular Weight |

349.8 g/mol |

IUPAC Name |

(4-acetamidophenyl) 2-acetyloxybenzoate;hydrochloride |

InChI |

InChI=1S/C17H15NO5.ClH/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20;/h3-10H,1-2H3,(H,18,19);1H |

InChI Key |

WHHAVLFVYBTMEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C.Cl |

Origin of Product |

United States |

Foundational Concepts in Prodrug Chemistry and Benorylate Hydrochloride

Evolution of Prodrug Design Principles

The concept of a prodrug, a biologically inactive compound that is metabolized in the body to produce a drug, has been a cornerstone of pharmaceutical development. goodrx.commdpi.com This strategy is employed to overcome various undesirable properties of a parent drug, such as poor solubility, instability, or a propensity to cause irritation. urjc.esajrconline.org

Carrier-Linked Prodrug Systems

Carrier-linked prodrugs are a major class of these modified therapeutic agents. In this design, the active drug is covalently bonded to a carrier molecule, rendering it temporarily inactive. urjc.eshrpatelpharmacy.co.in This linkage is designed to be cleaved in vivo, often by enzymatic action, to release the parent drug at the desired site of action. ajrconline.orghrpatelpharmacy.co.in

The primary goal of a carrier-linked prodrug is to alter the physicochemical properties of the parent drug to enhance its delivery and effectiveness. hrpatelpharmacy.co.in For instance, attaching a lipophilic carrier can improve a drug's ability to cross cellular membranes. hrpatelpharmacy.co.in Conversely, a hydrophilic carrier can increase a drug's solubility in aqueous environments. nih.gov The ideal carrier is pharmacologically inert and non-toxic. ajrconline.org

Carrier-linked prodrugs can be categorized as bipartite, where the drug is directly attached to one carrier, or tripartite, where a linker connects the drug and the carrier. ajrconline.orgphiladelphia.edu.jo Esters are a common form of linkage in carrier-linked prodrugs due to the prevalence of esterase enzymes in the body that can hydrolyze the bond. hrpatelpharmacy.co.inphiladelphia.edu.jo

Mutual Prodrug Paradigms: The Case of Benorylate Hydrochloride

This compound exemplifies a specific and sophisticated type of carrier-linked prodrug known as a mutual prodrug. ijpsonline.comjiwaji.eduzealjournals.com In a mutual prodrug, the carrier molecule is not an inert substance but another pharmacologically active drug. ajrconline.orgijpsonline.com The two drugs are chemically linked, typically as an ester or an amide, and each acts as a promoiety for the other. ajrconline.orgijpsonline.com

Benorylate is the esterification product of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen). researchgate.netresearchgate.net This design was intended to combine the therapeutic actions of both drugs while mitigating some of their individual drawbacks, particularly the gastric irritation associated with aspirin (B1665792). taylorfrancis.comresearchgate.net By masking the free carboxylic acid group of aspirin, benorylate is less irritating to the stomach lining. zealjournals.comjocpr.com After absorption, it is metabolized in the body to release both aspirin and paracetamol. researchgate.netpatsnap.com This simultaneous release can lead to a synergistic analgesic and anti-inflammatory effect. ijpsonline.comzealjournals.com

The development of benorylate addressed a key challenge in non-steroidal anti-inflammatory drug (NSAID) therapy, which is the high incidence of gastrointestinal side effects. zealjournals.comjocpr.com The mutual prodrug approach provides a framework for improving the therapeutic index of such drugs. jocpr.com

Rational Hybridization in Drug Discovery: Precedent for this compound Development

The concept behind mutual prodrugs like benorylate is closely aligned with the broader strategy of rational hybridization in drug discovery. taylorfrancis.commdpi.com Molecular hybridization is a drug design approach that involves combining two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. researchgate.netnih.gov The goal is to create a new chemical entity with enhanced affinity, efficacy, and a more desirable selectivity profile compared to the parent drugs. researchgate.netnih.gov

This strategy is particularly valuable for complex diseases where targeting multiple pathways may be more effective than a single-target approach. mdpi.com By covalently linking two active agents, hybrid drugs can ensure that both pharmacophores are delivered to the target site at the same time and in the same relative concentrations, which can be crucial for achieving optimal therapeutic outcomes. mdpi.com

The design of benorylate, which combines the analgesic/antipyretic properties of paracetamol with the anti-inflammatory effects of aspirin, is a clear application of this hybridization principle. taylorfrancis.compatsnap.com This approach has paved the way for the development of other hybrid drugs aimed at treating a variety of conditions, from cancer to infectious diseases. mdpi.comnih.gov The rational design of such hybrids relies on a deep understanding of the structure-activity relationships of the parent molecules and the biochemical pathways they target. nih.govopenmedicinalchemistryjournal.com

Theoretical Considerations in Prodrug Activation

The successful activation of a prodrug is a critical factor in its therapeutic efficacy. mdpi.com This process can occur through enzymatic or non-enzymatic pathways, with the goal of releasing the active drug in a controlled and efficient manner. mdpi.com

For carrier-linked prodrugs like benorylate, activation is primarily enzymatic. mdpi.com In the case of benorylate, hydrolysis is the key activation step. nih.gov In vitro studies have shown that benorylate is rapidly hydrolyzed by enzymes in the liver. nih.govncats.io The process involves the initial cleavage of the acetyl group to form an intermediate, followed by further hydrolysis to release paracetamol and salicylate (B1505791). nih.gov This enzymatic conversion is essential for the therapeutic effects of benorylate to be realized. nih.gov

Computational and theoretical models are increasingly being used to guide the design and predict the activation of prodrugs. mdpi.comresearchgate.net These in silico methods can help to optimize the chemical linkage between the drug and the carrier to ensure efficient cleavage at the target site. mdpi.com Factors such as the steric and electronic properties of the linker can significantly influence the rate of hydrolysis. philadelphia.edu.jo For instance, the choice of ester can be tailored to achieve either a slow or fast rate of release. hrpatelpharmacy.co.in

The activation of a prodrug introduces an additional kinetic step in the drug's mechanism of action, which can influence the concentration and duration of the active drug at its target. researchgate.net Understanding these kinetics is crucial for predicting the therapeutic outcome and is an active area of research in prodrug development. researchgate.net The ultimate aim is to design prodrugs that are selectively activated at the desired site of action, thereby maximizing efficacy and minimizing off-target effects. nih.gov

Synthetic Methodologies and Chemical Modification Strategies for Benorylate Hydrochloride

Total Synthesis Pathways for Benorylate Hydrochloride

The total synthesis of Benorylate primarily focuses on the esterification reaction between its two constituent molecules. The subsequent formation of the hydrochloride salt is a standard procedure involving the treatment of the benorylate base with hydrochloric acid. scbt.com Several pathways for the synthesis of the base compound have been developed, ranging from traditional multi-step procedures to more streamlined one-pot methods.

One of the most common and direct methods involves the condensation of acetylsalicoyl chloride with paracetamol. wikipedia.org In this process, the carboxylic acid of acetylsalicylic acid is first activated by converting it into a more reactive acid chloride, typically using a chlorinating agent like thionyl chloride. This activated intermediate then readily reacts with the phenolic hydroxyl group of paracetamol to form the desired ester bond of benorylate. wikipedia.org

Improved, cost-effective, and one-pot methods have been developed to simplify the synthesis. One such approach utilizes N,N'-carbonyldiimidazole (CDI) as a coupling reagent. jocpr.com This method avoids the need to isolate the harsh acetylsalicoyl chloride intermediate. Aspirin (B1665792) is first reacted with CDI to form an activated acylimidazolide. Paracetamol is then added to the same reaction vessel, and the coupling reaction proceeds, often catalyzed by the imidazole byproduct, to yield benorylate. jocpr.com This one-pot procedure is considered simpler and more suitable for larger-scale manufacturing. jocpr.com

Another refined synthetic route employs a phase transfer catalyst to enhance reaction efficiency and yield. A patented method describes the initial preparation of acetylsalicoyl chloride from acetylsalicylic acid and bis(trichloromethyl)carbonate. google.com This is followed by its reaction with sodium p-acetamidophenate (the sodium salt of paracetamol) in the presence of polyethylene glycol-6000 as a phase transfer catalyst. This approach has been reported to achieve high yields of over 90%. google.com

| Pathway | Key Reagents & Catalysts | Description | Reference |

|---|---|---|---|

| Acid Chloride Condensation | Acetylsalicoyl chloride, Paracetamol | A two-step method where acetylsalicylic acid is first converted to its acid chloride, which then reacts with paracetamol. | wikipedia.org |

| One-Pot CDI Coupling | Aspirin, Paracetamol, N,N'-carbonyldiimidazole (CDI) | A one-pot synthesis where CDI activates the carboxylic acid of aspirin, facilitating direct condensation with paracetamol without isolating intermediates. | jocpr.com |

| Phase Transfer Catalysis | Acetylsalicoyl chloride, Sodium p-acetamidophenate, Polyethylene glycol-6000 | A high-yield method utilizing a phase transfer catalyst to facilitate the reaction between the acid chloride and the sodium salt of paracetamol. | google.com |

Derivatization Techniques for Ester-Linked Prodrugs

The synthesis of benorylate is a classic example of creating an ester-linked prodrug. This derivatization technique is widely employed to mask the free carboxylic acid group characteristic of most NSAIDs, which is often associated with gastrointestinal irritation. imedpub.comresearchgate.net The formation of an ester bond enhances the lipophilicity of the drug, which can alter its absorption and distribution, and the ester is designed to be hydrolyzed by esterase enzymes in the body to release the active parent drugs. imedpub.comnih.gov

Several chemical strategies are used to synthesize these ester prodrugs:

Acid Chloride Formation: As seen in the synthesis of benorylate, a common and robust method involves converting the NSAID's carboxylic acid into a highly reactive acid chloride using reagents such as thionyl chloride or oxalyl chloride. jocpr.comresearchgate.net This intermediate is then reacted with a molecule containing a hydroxyl group to form the ester linkage. This technique has been used to prepare novel ester prodrugs of both aspirin and ibuprofen. researchgate.net

Carbodiimide-Mediated Coupling (Steglich Esterification): This is a widely used method for direct esterification that avoids the formation of an acid chloride. The reaction employs a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), along with a catalyst, typically 4-dimethylaminopyridine (DMAP). nih.govmdpi.com The DCC activates the carboxylic acid group of the NSAID, allowing it to react directly with an alcohol. This procedure has been successfully used to synthesize prodrug esters of ibuprofen and naproxen with paracetamol. nih.gov

N,N'-Carbonyldiimidazole (CDI) Activation: As an alternative to DCC, CDI is an effective reagent for activating carboxylic acids for esterification. jocpr.com This method is often preferred for its mild reaction conditions and the benign nature of its byproducts (carbon dioxide and imidazole). jocpr.com

| Technique | Activating Agent | Catalyst (if any) | Description | Reference |

|---|---|---|---|---|

| Acid Chloride Method | Thionyl chloride (SOCl₂) or similar | None required for esterification step | Converts the carboxylic acid to a highly reactive acid chloride intermediate before reaction with an alcohol. | jocpr.comresearchgate.net |

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | A direct coupling method where DCC activates the carboxylic acid for reaction with an alcohol. | nih.govmdpi.com |

| CDI Activation | N,N'-Carbonyldiimidazole (CDI) | Imidazole (byproduct) | Forms a reactive acylimidazolide intermediate under mild conditions for subsequent reaction with an alcohol. | jocpr.com |

Advanced Synthetic Approaches in Analogue Development

The fundamental concept behind benorylate—linking two different therapeutic agents—has been expanded to develop a wide range of advanced analogues and mutual prodrugs. imedpub.com A mutual prodrug consists of two chemically linked drugs, where each agent acts as a promoiety for the other, potentially leading to synergistic effects or targeting specific tissues. imedpub.commdpi.com

Synthetic strategies for developing analogues often involve replacing one or both components of the original benorylate structure or introducing spacer molecules. Research has focused on creating paracetamol esters of various other NSAIDs, including ibuprofen, naproxen, and diclofenac, with the goal of producing compounds with a better therapeutic index than the parent drugs. openmedicinalchemistryjournal.com

A more advanced approach involves the use of spacers to link NSAIDs to other pharmacologically active molecules. For example, various NSAIDs have been conjugated with the neuropathic pain agent gabapentin via glycol spacers. mdpi.com The synthesis involved a multi-step process: first, the NSAID was esterified with a glycol (like ethylene or propylene glycol) using DCC/DMAP coupling. The resulting NSAID-glycol ester was then coupled with a protected form of gabapentin under similar conditions to yield the final mutual prodrug. mdpi.com This strategy aims to combine the anti-inflammatory properties of NSAIDs with the analgesic effects of gabapentin in a single molecule.

Further innovation in analogue design includes the synthesis of NSAID esters that incorporate a nitrosothiol (–S-NO) moiety. nih.gov These S-NO-diclofenac derivatives were synthesized to leverage the potential therapeutic effects of nitric oxide, which may help mitigate some of the side effects associated with NSAID use. nih.gov These advanced approaches demonstrate the versatility of ester linkage chemistry in developing novel therapeutic agents based on the prodrug concept pioneered by compounds like benorylate.

| Analogue Strategy | Parent NSAID | Linked Molecule/Moiety | Synthetic Approach | Therapeutic Goal | Reference |

|---|---|---|---|---|---|

| Mutual Prodrug with Paracetamol | Ibuprofen, Naproxen, Diclofenac | Paracetamol | Steglich esterification (DCC/DMAP) | Improve therapeutic index and reduce GI toxicity. | nih.govopenmedicinalchemistryjournal.com |

| Mutual Prodrug with Spacer | Mefenamic acid, Naproxen, Ibuprofen | Gabapentin (via glycol spacer) | Multi-step DCC/DMAP coupling | Achieve synergistic analgesic effects for inflammatory and neuropathic pain. | mdpi.com |

| Nitrosothiol-Containing Ester | Diclofenac | Nitrosothiol (-S-NO) | Multi-step synthesis to incorporate the -S-NO group | Combine anti-inflammatory activity with potential gastroprotective effects of nitric oxide. | nih.gov |

Bioconversion Dynamics and Hydrolysis Kinetics of Benorylate Hydrochloride

In Vitro Enzymatic Hydrolysis Mechanisms

The primary route of benorylate biotransformation is through enzymatic hydrolysis. nih.govnih.govresearchgate.net In vitro studies using human-derived tissues have elucidated the specific pathways and enzymatic players involved in its cleavage.

The breakdown of benorylate is predominantly mediated by esterase enzymes found in various biological compartments. nih.govresearchgate.net Investigations using human plasma, liver microsomes, and cytosol have shown that benorylate is readily hydrolyzed. nih.gov The enzymatic activity is significantly more pronounced in liver cytosol, which hydrolyzes the compound approximately 10 times faster than plasma. nih.gov

The design of ester prodrugs faces the metabolic challenge of which ester group will be cleaved. In the case of aspirin-based prodrugs like benorylate, the acetyl group is often susceptible to hydrolysis by plasma esterases such as butyrylcholinesterase (BuChE). google.com This metabolic preference is a critical determinant in the bioconversion cascade, as it dictates the sequence of metabolite formation. nih.govgoogle.com The primary hydrolytic event for benorylate involves the cleavage of its acetyl group, a reaction catalyzed by these ubiquitous esterases. nih.gov

Table 1: Comparative Hydrolysis Rates of Benorylate in Human Tissues (In Vitro) This table illustrates the relative efficiency of different biological preparations in hydrolyzing benorylate, based on findings from in vitro studies.

| Biological System | Relative Hydrolysis Rate | Primary Enzyme Type |

| Liver Cytosol | High | Esterases |

| Liver Microsomes | Moderate | Esterases |

| Plasma | Low | Esterases (e.g., Butyrylcholinesterase) |

The rate of hydrolysis for many ester-containing compounds is highly dependent on pH. researchgate.netnih.govnih.gov While specific kinetic data for benorylate hydrochloride across a range of pH values is not extensively detailed in the literature, the general principles of ester hydrolysis can be applied. For ester prodrugs, stability is often greatest in acidic conditions, while hydrolysis is accelerated in neutral to basic environments. researchgate.netnih.gov

Studies on other ester prodrugs demonstrate that chemical hydrolysis in aqueous buffer solutions is often slower than enzymatic hydrolysis in plasma. nih.gov For instance, research on benazepril (B1667978) hydrochloride showed it was stable in a pH 7.4 phosphate-buffered solution but was susceptible to enzymatic hydrolysis under the same conditions. researchgate.net Conversely, studies on organophosphate esters show that degradation is minimal at neutral pH but increases significantly as the pH becomes more basic. nih.gov This suggests that benorylate's stability and conversion rate in different parts of the gastrointestinal tract and in circulation would be influenced by the local pH environment, a key consideration in biological mimetic systems.

Table 2: Conceptual pH-Dependent Hydrolysis of an Ester Prodrug This table provides a theoretical representation of how pH can influence the hydrolysis rate of an ester-based prodrug like benorylate in a biological mimetic system, based on general chemical principles.

| pH Condition | Environment Mimicked | Expected Hydrolysis Rate | Primary Mechanism |

| Acidic (e.g., pH 1-3) | Stomach | Low / Stable | Acid-catalyzed hydrolysis (slow) |

| Neutral (e.g., pH 7.4) | Blood Plasma, Intestines | Moderate to High | Primarily enzyme-mediated hydrolysis |

| Basic (e.g., pH > 8) | Lower Intestine (variable) | High | Base-catalyzed hydrolysis |

Non-Enzymatic Degradation Pathways of this compound

Beyond enzymatic action, benorylate can undergo non-enzymatic chemical hydrolysis. googleapis.comnih.gov This degradation pathway is primarily influenced by pH and temperature. The ester linkages in the benorylate molecule are susceptible to cleavage in aqueous solutions without the need for a biological catalyst, particularly under conditions of high acidity or alkalinity. googleapis.comresearchgate.net

Theoretical Biotransformation Cascades and Active Moiety Release

The bioconversion of benorylate follows a specific, sequential cascade to release its two active moieties, paracetamol and salicylate (B1505791). nih.govresearchgate.net In vitro studies have definitively shown that the hydrolysis does not occur randomly. The major biotransformation route involves an initial hydrolysis of the acetyl group from the salicylate portion of the molecule. nih.govresearchgate.net

This first step yields an intermediate metabolite known as phenetsal (4-acetamido phenyl-O-acetylsalicylate). nih.gov Subsequently, this intermediate undergoes a second hydrolysis step, cleaving the ester bond linking the two parent molecules. This second cleavage releases the therapeutically active compounds: paracetamol and salicylate. nih.govresearchgate.net It has been noted that an alternative pathway, which would involve initial cleavage to form acetylsalicylate (aspirin) and paracetamol, is considered minor. nih.gov Therefore, the therapeutic effects of benorylate are mediated by the release of salicylate and paracetamol through this primary cascade. nih.govnih.gov

Table 3: Biotransformation Cascade of Benorylate This table outlines the stepwise degradation of Benorylate and the resulting products based on in vitro hydrolysis studies.

| Step | Initial Compound | Process | Product(s) |

| 1 | Benorylate | Enzymatic Deacetylation (Hydrolysis of acetyl group) | Phenetsal |

| 2 | Phenetsal | Ester Hydrolysis (Cleavage of ester linkage) | Paracetamol + Salicylate |

Molecular Pharmacological Mechanisms and Receptor Interactions

Molecular Basis of Action for Benorylate Hydrochloride's Active Components

The primary mechanism of benorylate is predicated on its in vivo hydrolysis into its constituent active compounds. nih.gov Research involving in vitro studies with human plasma and liver tissues has demonstrated that benorylate is effectively broken down, yielding salicylate (B1505791) and paracetamol, which then exert their respective therapeutic effects. nih.gov

A cornerstone of the anti-inflammatory effect of benorylate is derived from its acetylsalicylic acid (aspirin) moiety. The mechanism of action for aspirin (B1665792) is the inhibition of the cyclooxygenase (COX) enzyme. nih.gov This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, an inducible isoform that is upregulated during inflammatory responses. nih.gov The acetylsalicylic acid component acts by irreversibly acetylating a specific serine residue (serine-530) within the active site of COX-1, thereby blocking the enzyme's activity. nih.gov This action is particularly effective in platelets, where it blocks the synthesis of thromboxane (B8750289) A2, leading to reduced platelet aggregation. nih.gov While highly effective against COX-1, aspirin is a less potent inhibitor of COX-2. nih.gov The salicylate metabolite, once deacetylated from aspirin, is a comparatively weak inhibitor of COX activity in vitro but demonstrates significant anti-inflammatory effects in vivo, potentially through mechanisms that include the inhibition of COX-2 expression. nih.govresearchgate.net

| Component | Target Enzyme | Mechanism of Inhibition | Primary Outcome |

|---|---|---|---|

| Acetylsalicylic Acid Moiety | Cyclooxygenase-1 (COX-1) | Irreversible acetylation of Serine-530 nih.gov | Inhibition of prostaglandin (B15479496) and thromboxane synthesis nih.govnih.gov |

| Acetylsalicylic Acid Moiety | Cyclooxygenase-2 (COX-2) | Less effective, reversible inhibition nih.gov | Reduced prostaglandin synthesis at inflammatory sites nih.gov |

| Salicylate (Metabolite) | Cyclooxygenase-2 (COX-2) | Inhibits activity, possibly independent of transcription factor activation nih.gov | Anti-inflammatory effects nih.gov |

The therapeutic utility of benorylate is enhanced by the complementary mechanisms of its two active metabolites. While the salicylate moiety provides potent anti-inflammatory effects primarily through peripheral COX inhibition, the paracetamol moiety contributes significant analgesic and antipyretic actions through a more complex and centrally-mediated mechanism. nih.govnih.gov

The mechanism of paracetamol is not fully elucidated but is understood to involve multiple pathways. Its effects include weak peripheral COX inhibition and actions on the central nervous system, potentially involving the serotonergic descending neuronal pathway, the L-arginine/NO pathway, and the cannabinoid system. nih.gov This combination of a potent peripheral anti-inflammatory agent (salicylate) and a centrally acting analgesic/antipyretic (paracetamol) allows for a multi-pronged therapeutic approach from a single compound.

Ligand-Receptor Binding Affinity Theoretical Studies

Theoretical studies of ligand-receptor binding are crucial for understanding the molecular interactions that underpin a drug's effect. These models describe the system of interactions between a ligand (the drug or its metabolite) and its binding site on a receptor. nih.gov The strength of this interaction is defined by binding affinity, which is inversely proportional to the equilibrium dissociation constant (Kd); a lower Kd value signifies a higher binding affinity. nih.govnih.gov

For benorylate's active components, these principles apply to their interaction with the COX enzymes. The acetylsalicylic acid moiety's covalent modification of serine-530 in COX-1 represents a high-affinity, irreversible binding event. nih.gov In contrast, the interaction of salicylate and paracetamol with COX enzymes is reversible and of lower affinity. Theoretical models would aim to quantify these interactions to predict the pharmacological response. Such studies often employ computational methods to model the binding pocket and predict the affinity of various ligands.

| Ligand (Benorylate Metabolite) | Receptor/Target | Theoretical Binding Parameter | Description |

|---|---|---|---|

| Acetylsalicylate | COX-1 | Binding Affinity (Kd) | Theoretically very high (low Kd) due to covalent, irreversible binding nih.govnih.gov |

| Salicylate | COX-2 | Binding Affinity (Kd) | Theoretically moderate to low (higher Kd), representing a reversible interaction nih.govnih.gov |

| Paracetamol | Central Nervous System Targets | Binding Affinity (Kd) | Variable, depending on the specific receptor (e.g., serotonergic, cannabinoid) being modeled nih.govnih.gov |

In Vitro Pharmacodynamic Modeling of Prodrug Activation

Benorylate is classified as a prodrug—a biologically inactive derivative that is converted to an active drug in vivo through enzymatic or chemical transformation. nih.govscite.ai The activation of benorylate is a critical step for its therapeutic effect. In vitro pharmacodynamic models are used to study the kinetics and mechanisms of this conversion.

Studies have shown that benorylate undergoes hydrolysis in human plasma and, more rapidly, in human liver microsomes and cytosol. nih.gov The activation process is mediated by hydrolytic enzymes, such as carboxylesterases. nih.govnih.gov The primary hydrolytic pathway involves an initial deacetylation to form phenetsal, which is then further hydrolyzed to release paracetamol and salicylate. nih.gov Pharmacodynamic modeling of this process can help predict the rate and extent of active drug release, providing insights into the onset and duration of action. These models often simulate the enzymatic reaction, considering factors like substrate concentration and enzyme kinetics. nih.gov

| Biological Medium | Relative Rate of Hydrolysis | Primary Metabolites Formed |

|---|---|---|

| Human Plasma | Base Rate | Phenetsal, followed by Paracetamol and Salicylate |

| Human Liver Microsomes | Moderate | Phenetsal, followed by Paracetamol and Salicylate |

| Human Liver Cytosol | High (~10x faster than plasma) | Phenetsal, followed by Paracetamol and Salicylate |

Structure Activity Relationship Sar and Computational Studies of Benorylate Hydrochloride

Impact of Molecular Architecture on Prodrug Stability and Hydrolysis

The molecular structure of benorylate hydrochloride is central to its function as a prodrug, governing its stability and the release of its active components, salicylic (B10762653) acid and paracetamol. The key architectural feature is the ester linkage between the carboxyl group of aspirin (B1665792) and the phenolic hydroxyl group of paracetamol. This ester bond is designed to be stable in the acidic environment of the stomach but susceptible to hydrolysis in the more neutral pH of the small intestine and in the bloodstream.

The stability of an ester bond is influenced by both electronic and steric factors. In benorylate, the ester is an aryl ester, which is generally more reactive towards hydrolysis than an alkyl ester due to the electron-withdrawing nature of the phenyl ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or esterase enzymes. The rate of hydrolysis is further influenced by substituents on the aromatic rings. For instance, electron-withdrawing groups can increase the rate of hydrolysis, while bulky groups near the ester linkage can provide steric hindrance, slowing it down. nih.gov

Table 1: Factors Influencing this compound Hydrolysis

| Structural Feature | Impact on Stability/Hydrolysis | Mechanism |

|---|---|---|

| Aryl Ester Linkage | Decreased stability compared to alkyl esters | The electron-withdrawing phenyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| 4-Acetamido Group | May modulate electronic properties | The acetamido group on the paracetamol moiety can influence the electron density of the attached phenyl ring, potentially affecting the rate of hydrolysis. |

| Acetyl Group on Salicylate (B1505791) | Provides steric hindrance | The ortho-acetyl group on the salicylate portion can sterically hinder the approach of water or esterase enzymes to the ester carbonyl, modulating the hydrolysis rate. |

| Hydrochloride Salt | Increased aqueous solubility | The salt form enhances solubility, which can influence the rate of dissolution and subsequent availability for enzymatic hydrolysis. |

The kinetics of hydrolysis for ester prodrugs generally follow first-order kinetics under specific pH and enzymatic conditions. nih.govekb.eg While specific kinetic parameters for this compound are not widely published, the principles of ester hydrolysis suggest that factors like pH, temperature, and the presence of specific enzymes (e.g., human carboxylesterase 1 and 2) are critical determinants of its conversion rate. nih.govbenthamscience.comresearchgate.net

Structure-Pharmacodynamic Correlation in this compound Derivatives

While specific research on a wide range of this compound derivatives is limited, the structure-pharmacodynamic relationship can be inferred from the parent molecule and general principles of NSAID pharmacology. Benorylate's therapeutic action is a direct result of its hydrolysis into acetylsalicylic acid (aspirin) and N-acetyl-p-aminophenol (paracetamol). Therefore, any modification to the benorylate structure would primarily aim to alter the rate and location of this hydrolysis, thereby modulating the pharmacodynamic and pharmacokinetic profile.

The fundamental structure-pharmacodynamic correlation for benorylate is that its intact form is largely inactive. The anti-inflammatory, analgesic, and antipyretic effects are exerted by its metabolites.

Aspirin-related Activity : The release of aspirin leads to the irreversible inhibition of cyclooxygenase (COX) enzymes, which is responsible for its potent anti-inflammatory and anti-platelet effects.

Paracetamol-related Activity : The release of paracetamol contributes to its analgesic and antipyretic effects, which are thought to be mediated through central mechanisms, possibly involving COX-3 or serotonergic pathways.

Derivatives of benorylate could be synthesized to fine-tune these effects. For example, modifying the linker between the two drug moieties could alter the hydrolysis rate. A more stable ester linkage would result in a slower, more sustained release of aspirin and paracetamol, potentially prolonging the therapeutic effect and reducing peak-dose side effects. Conversely, a more labile linkage would lead to a faster onset of action.

Studies on other aspirin derivatives have shown that modifications can significantly impact activity. For instance, the synthesis of aspirin-antioxidant derivatives resulted in compounds with altered anti-platelet and anti-coagulant activities. nih.gov Similarly, modifications to other NSAIDs, like ibuprofen, have been explored to create novel therapeutic agents. mdpi.com Applying these principles, hypothetical benorylate derivatives could be designed with altered pharmacodynamic profiles, as outlined in the table below.

Table 2: Hypothetical Structure-Pharmacodynamic Correlations in Benorylate Derivatives

| Hypothetical Modification | Potential Pharmacodynamic Consequence | Rationale |

|---|---|---|

| Replacing Ester with Amide Linkage | Increased stability, slower release | Amide bonds are generally more resistant to hydrolysis than ester bonds, leading to a delayed and more sustained release of the active drugs. |

| Altering Substituents on Phenyl Rings | Modulated hydrolysis rate and intrinsic activity | Electron-withdrawing or -donating groups could alter the lability of the ester bond. Some substituents might also confer additional biological activity. |

| Introducing a Spacer Group | Altered steric and electronic properties | A flexible or rigid spacer between the aspirin and paracetamol moieties could change how the prodrug fits into the active site of hydrolyzing enzymes, thus altering the release rate. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prodrug Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a prodrug like this compound, QSAR models could be invaluable for optimizing properties such as hydrolytic stability, absorption, and the rate of active drug release, without the need for extensive synthesis and testing of numerous derivatives. researchgate.net

Although specific QSAR studies on benorylate derivatives are not prominent in the literature, the methodology has been successfully applied to similar drug conjugates. For instance, QSAR studies on mesalazine-metronidazole conjugates have been used to support their observed biological properties. nih.gov

A QSAR study for benorylate prodrug optimization would typically involve the following steps:

Data Set Generation : A series of benorylate derivatives would be synthesized with systematic variations in their structure (e.g., different substituents on the aromatic rings, modification of the ester linker).

Descriptor Calculation : For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics.

Biological Activity Measurement : The biological activity of each derivative would be measured experimentally. For benorylate, this could be the rate of hydrolysis in human plasma, the anti-inflammatory activity in a cell-based assay, or another relevant endpoint.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that relates the calculated descriptors (independent variables) to the measured biological activity (dependent variable). nih.gov

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with improved properties. For example, a model might reveal that a lower value for a specific electronic descriptor and a higher value for a steric descriptor at a certain position correlate with an optimal hydrolysis rate.

Table 3: Potential Descriptors for a Benorylate QSAR Model

| Descriptor Type | Example Descriptor | Relevance to Prodrug Optimization |

|---|---|---|

| Electronic | HOMO/LUMO energies, Partial atomic charges | Relates to the reactivity of the ester bond and its susceptibility to hydrolysis. |

| Steric | Molar refractivity, Molecular volume | Describes the size and shape of the molecule, which influences its ability to fit into the active site of metabolizing enzymes. |

| Topological | Wiener index, Connectivity indices | Quantifies molecular branching and structure, which can correlate with transport and binding properties. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Relates to the molecule's ability to cross biological membranes and its solubility. |

Such models, once validated, would be powerful tools for the rational design of next-generation benorylate-like prodrugs with tailored pharmacokinetic and pharmacodynamic profiles.

Molecular Modeling and Docking Simulations for Prodrug-Enzyme Interactions

Molecular modeling and docking are powerful computational tools that allow for the visualization and analysis of interactions between a small molecule (ligand), like benorylate, and a biological macromolecule (receptor), such as an enzyme. academie-sciences.fr For benorylate, these techniques can provide crucial insights into how it binds to and is hydrolyzed by human carboxylesterases (hCES), the primary enzymes responsible for its activation. nih.govbenthamscience.com

Molecular Docking simulations would predict the preferred binding orientation of benorylate within the active site of a carboxylesterase, such as hCES1 or hCES2. researchgate.net The process involves:

Obtaining 3D structures of the enzyme (from databases like the Protein Data Bank) and the ligand (benorylate).

Using a docking algorithm to systematically sample different positions and conformations of benorylate within the enzyme's binding pocket.

Scoring the different poses based on their predicted binding affinity, which is calculated from factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions).

The results of a docking study could reveal key amino acid residues that are critical for binding and catalysis. For instance, it could show a hydrogen bond forming between the ester carbonyl of benorylate and a residue in the enzyme's oxyanion hole, stabilizing the transition state for hydrolysis. It would also position the ester bond in close proximity to the catalytic serine residue (e.g., Ser202 in hCES2) for nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations can be used to refine the static picture provided by docking. niscpr.res.in An MD simulation tracks the movements of all atoms in the benorylate-enzyme complex over time, providing a dynamic view of the interaction. This can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the enzyme that may be important for the catalytic process. nih.gov

Table 4: Application of Molecular Modeling to Benorylate-Esterase Interactions

| Computational Technique | Information Gained | Potential for Prodrug Optimization |

|---|---|---|

| Homology Modeling | Provides a 3D structural model of a target enzyme (e.g., hCES2) if an experimental structure is unavailable. researchgate.net | Essential for enabling docking and simulation studies. |

| Molecular Docking | Predicts the binding mode and affinity of benorylate in the enzyme's active site. Identifies key interacting amino acid residues. nih.gov | Allows for the rational design of derivatives with modified binding properties to either increase or decrease the rate of hydrolysis. |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the docked complex over time. Reveals dynamic conformational changes and the role of solvent molecules. niscpr.res.in | Validates docking predictions and provides a more realistic model of the binding event, leading to more accurate design hypotheses. |

By combining these computational approaches, researchers can build a detailed molecular-level understanding of how benorylate is processed in the body. This knowledge is instrumental in designing novel prodrugs with enhanced therapeutic properties, such as improved selectivity for target enzymes or a more controlled rate of drug release.

Theoretical Pharmacokinetic Modeling of Benorylate Hydrochloride Disposition

Compartmental Analysis for Prodrug Distribution and Elimination

Compartmental models provide a mathematical framework to conceptualize the body as a series of interconnected compartments, describing the time course of drug concentration. For a prodrug like benorylate, these models are adapted to account for the conversion of the inactive parent drug into its active metabolites.

One-Compartment Models for Benorylate Hydrochloride Biotransformation

A one-compartment model offers a simplified representation, treating the entire body as a single, kinetically homogenous unit. semanticscholar.org When applied to benorylate, this model would assume that upon administration, the prodrug enters this single compartment and is simultaneously eliminated and biotransformed into paracetamol and salicylate (B1505791). The metabolites are then eliminated from the same compartment.

This model is predicated on the assumption that the distribution of the prodrug and its metabolites throughout the body is rapid and uniform. The concentration of the metabolites in plasma at any given time can be described by equations that account for the rate of formation from benorylate and their own rates of elimination. The rate of appearance of the metabolites would be governed by the hydrolysis rate of benorylate, while their decline would be dictated by their respective elimination rate constants.

Multi-Compartment Models Integrating Prodrug and Metabolite Kinetics

Multi-compartment models provide a more physiologically realistic representation by considering the body as being composed of a central compartment (representing blood and highly perfused organs) and one or more peripheral compartments (representing less well-perfused tissues). taylorandfrancis.compharmdguru.com

A two-compartment model for the benorylate system would involve the administration of benorylate into the central compartment, where it is hydrolyzed to paracetamol and salicylate. These metabolites can then distribute to and from a peripheral compartment, while elimination occurs from the central compartment. This approach allows for a more nuanced description of the distribution phase of the metabolites following their formation. The plasma concentration-time profiles of paracetamol and salicylate would be described by a sum of exponential terms, reflecting both the distribution and elimination phases.

The complexity of the model can be increased to a multi-compartment model, which could, for instance, have separate peripheral compartments for different tissues, providing an even more detailed simulation of the drug's disposition. taylorandfrancis.com

Non-Compartmental Pharmacokinetic Analysis Principles for Prodrug Systems

Non-compartmental analysis (NCA) is a model-independent method used to determine key pharmacokinetic parameters from the observed concentration-time data without assuming a specific compartmental model. nih.gov For a prodrug system like benorylate, NCA would be applied to the concentration-time data of the metabolites, paracetamol and salicylate.

Key parameters that can be determined include the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for each metabolite. The AUC is particularly important as it represents the total systemic exposure to the active moieties. The mean residence time (MRT) for the metabolites can also be calculated, which represents the average time a molecule of the metabolite spends in the body.

While NCA provides valuable information on the extent of exposure to the active metabolites, it offers less insight into the specific kinetic processes of distribution and elimination compared to compartmental models.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Prodrug Conversion

Physiologically based pharmacokinetic (PBPK) modeling represents the most sophisticated approach, incorporating physiological and anatomical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net For a prodrug like benorylate, a PBPK model would be constructed to mechanistically describe its conversion to paracetamol and salicylate in various tissues and their subsequent disposition.

The model would consist of compartments representing actual organs and tissues, interconnected by blood flow. The hydrolysis of benorylate could be modeled to occur in the gut wall, liver, and blood, with specific enzymatic kinetic parameters. The subsequent distribution of the formed paracetamol and salicylate to different tissues would be governed by their physicochemical properties and the physiological parameters of the model, such as organ volumes and blood flow rates.

A significant advantage of PBPK modeling is its predictive capacity. It can be used to simulate the pharmacokinetics of benorylate and its metabolites in different populations (e.g., pediatric, geriatric, or patients with organ impairment) by adjusting the physiological parameters accordingly.

Predictive Algorithms for Hydrolytic Release and Systemic Exposure

Predictive algorithms, often integrated within PBPK models or used as standalone tools, can be employed to forecast the hydrolytic release of paracetamol and salicylate from benorylate and their resulting systemic exposure. These algorithms utilize in vitro data on the rate of benorylate hydrolysis in different biological matrices (e.g., plasma, liver microsomes) and the physicochemical properties of the prodrug and its metabolites.

By combining these data with physiological information, these algorithms can simulate the absorption of benorylate, its first-pass metabolism, and the subsequent systemic availability of paracetamol and salicylate. These predictions can be instrumental in the early stages of drug development to anticipate the in vivo performance of a prodrug.

Pharmacokinetic Parameters of Benorylate Metabolites

The following tables present typical pharmacokinetic parameters for paracetamol and salicylate, which are essential for developing and validating the theoretical models discussed.

Table 1: Pharmacokinetic Parameters of Paracetamol

| Parameter | Value | Unit |

| Bioavailability (Oral) | 70-90 | % |

| Volume of Distribution (Vd) | ~0.9 | L/kg |

| Clearance (CL) | ~5 | mL/min/kg |

| Elimination Half-life (t½) | 1.9 - 2.5 | hours |

| Protein Binding | <20 | % |

Data sourced from multiple references. unil.chnih.govservice.gov.uknih.gov

Table 2: Pharmacokinetic Parameters of Salicylate

| Parameter | Value | Unit |

| Volume of Distribution (Vd) | 0.1 - 0.2 | L/kg |

| Clearance (CL) | Dose-dependent | - |

| Elimination Half-life (t½) | 2 - 3 (low doses) to 15 - 30 (high doses) | hours |

| Protein Binding | 50 - 80 | % |

Data sourced from multiple references. unil.chwikipedia.orgerpublications.com

Advanced Analytical Methodologies for Benorylate Hydrochloride Research and Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and analysis of pharmaceutical compounds like benorylate hydrochloride. This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound such as benorylate, which is an ester of paracetamol and acetylsalicylic acid, chromatographic methods are essential for distinguishing the intact prodrug from its active metabolites and potential impurities. selleckchem.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and speed. nih.gov The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve efficient separation and accurate quantification.

A common approach for benorylate analysis is reverse-phase (RP) HPLC. nih.govsielc.com In this mode, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govmendeley.com Method development focuses on selecting an appropriate column, optimizing the mobile phase composition, setting the flow rate, and choosing a suitable detection wavelength.

For instance, a specific RP-HPLC method for benorylate utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com The phosphoric acid helps to control the pH and improve peak shape. For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

The development process often involves:

Column Selection : A C18 or similar reverse-phase column is a common starting point.

Mobile Phase Optimization : The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is adjusted to achieve the desired retention time and resolution. nih.govlindenwood.edu Modifiers like triethylamine or acids are used to minimize peak tailing. lindenwood.edu

Detector Selection : A photodiode array (PDA) detector is highly versatile, allowing for the monitoring of multiple wavelengths simultaneously and providing spectral information that can aid in peak identification and purity assessment. nih.gov The detection wavelength is chosen based on the UV absorbance maximum of benorylate.

Table 1: Example of HPLC Method Parameters for Benorylate Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Provides good retention and separation for the compound. sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | A standard polar mobile phase for RP-HPLC; acid improves peak symmetry. sielc.com |

| Detection | UV/PDA or Mass Spectrometry (MS) | UV detection is standard; MS provides mass information for definitive identification. nih.govsielc.com |

| Application | Quantification, Impurity Profiling, Pharmacokinetics | The method is versatile for various stages of drug research and development. sielc.com |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution, sensitivity, and quantification capabilities. nih.gov It serves as a powerful tool for the quality control of raw materials and finished products. nih.govsemanticscholar.org While specific HPTLC methods for this compound are not extensively detailed in readily available literature, the principles can be applied based on methods developed for its constituents and similar compounds.

An HPTLC method for benorylate would involve:

Stationary Phase : HPTLC plates pre-coated with silica gel 60F254 are commonly used. researchgate.netresearchgate.net The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under 254 nm light. csub.edu

Sample Application : Samples are applied as narrow bands using an automated applicator to ensure precision and reproducibility. nih.gov

Mobile Phase and Development : The composition of the mobile phase is critical for achieving separation. For a compound like benorylate, a mixture of solvents with varying polarities would be tested. For example, a mobile phase for analyzing a mixture containing paracetamol consisted of methanol, water, and ammonia. researchgate.net Another system used a combination of methylene chloride, methanol, glacial acetic acid, and ammonia. researchgate.net

Detection and Quantification : After development, the plate is dried, and the separated bands are visualized under UV light. csub.edu Densitometric scanning is then performed at a specific wavelength (e.g., 254 nm) to quantify the components. researchgate.netresearchgate.net The peak area is proportional to the amount of the substance in the spot.

HPTLC is advantageous for its ability to analyze multiple samples simultaneously, its low solvent consumption, and its flexibility in employing different detection methods. mdpi.com

Table 2: Typical HPTLC System Parameters for Analysis of Related Analgesics

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | Pre-coated HPTLC plates | Silica gel 60F254 researchgate.net |

| Mobile Phase | Mixture of organic solvents and/or aqueous buffers | Methanol:Water:Ammonia (9:1:0.1, v/v/v) researchgate.net |

| Detection | Densitometric scanning under UV light | 254 nm researchgate.net |

| Quantification Range | Linear range of concentration vs. peak area | 0.5–2.0 μg/spot for similar compounds researchgate.net |

Spectrophotometric and Spectrometric Approaches

Spectrophotometric and spectrometric methods are widely used for the quantification and structural elucidation of pharmaceutical compounds.

UV-Visible spectrophotometry offers a simple and cost-effective method for quantification. humanjournals.com For benorylate, this would likely involve a preliminary hydrolysis step to break the ester bond, yielding paracetamol and salicylic (B10762653) acid. The resulting paracetamol can then be quantified using established colorimetric methods. nih.gov One such method involves the reaction of its hydrolysis product (p-aminophenol) with sodium 1,2-naphthoquinone-4-sulphonate in an alkaline medium to produce a colored compound with maximum absorbance around 570 nm. nih.gov The intensity of the color, measured by the spectrophotometer, is directly proportional to the concentration of the drug.

Mass spectrometry (MS), particularly when coupled with a chromatographic technique like LC-MS/MS, is an indispensable tool for modern drug analysis. biopharmaservices.com For this compound, LC-MS/MS would provide:

High Sensitivity and Selectivity : Capable of detecting and quantifying the prodrug and its metabolites at very low concentrations (pg/mL range) in complex biological matrices like plasma. biopharmaservices.com

Structural Confirmation : Provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns.

Metabolite Identification : Essential for studying the biotransformation of benorylate into its active components, paracetamol and salicylic acid, within the body.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, considered a "gold standard" for the identification of substances like paracetamol in biological samples, offering high selectivity and reliability. nih.gov

Method Validation Principles for Prodrug Analysis

The validation of an analytical method ensures its reliability for its intended purpose. For a prodrug like benorylate, validation presents unique challenges, primarily related to the compound's stability. e-b-f.eu Method validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govmendeley.com

A crucial aspect of analyzing prodrugs is preventing their conversion to the active drug ex vivo (during sample collection, processing, and storage). biopharmaservices.com For ester-based prodrugs like benorylate, enzymatic hydrolysis by esterases present in biological matrices (e.g., blood plasma) is a major concern. e-b-f.eu This can lead to an underestimation of the prodrug concentration and an overestimation of the active metabolite. biopharmaservices.com

Key validation principles and considerations for this compound include:

Stability : Extensive stability studies must be conducted. This includes assessing the stability of benorylate in the analytical solvent, in stock solutions, and especially in biological matrices under various conditions (freeze-thaw cycles, short-term bench-top storage, long-term storage). e-b-f.eu The use of enzyme inhibitors (e.g., sodium fluoride) during sample collection may be necessary to prevent enzymatic degradation. e-b-f.eu

Specificity/Selectivity : The method must be able to unequivocally quantify the intact benorylate prodrug in the presence of its metabolites (paracetamol, salicylic acid), potential impurities, and other matrix components. nih.gov Chromatographic separation is key to achieving this.

Linearity and Range : The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. mendeley.comhumanjournals.com

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both must be assessed at multiple concentration levels. nih.govmendeley.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mendeley.com

Robustness : The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), demonstrating its reliability for routine use. turkjps.org

Table 3: Key Validation Parameters for Prodrug Analytical Methods

| Validation Parameter | Objective | Specific Consideration for Prodrugs |

|---|---|---|

| Stability | To ensure the analyte's concentration does not change during the analytical process. | Critical to assess and prevent ex vivo enzymatic and chemical degradation in biological matrices. biopharmaservices.come-b-f.eu |

| Specificity | To differentiate the analyte from metabolites and interferences. | Must resolve the intact prodrug from its active drug metabolite(s). nih.gov |

| Accuracy | To determine the closeness of the test results to the true value. | Assessed by recovery studies in spiked matrix. mendeley.com |

| Precision | To measure the degree of scatter between a series of measurements. | Evaluated at different levels: repeatability, intermediate precision. mendeley.com |

| LOD & LOQ | To determine the lowest concentration that can be reliably measured. | Important for pharmacokinetic studies where concentrations can be very low. mendeley.com |

| Robustness | To assess the method's capacity to remain unaffected by small variations. | Ensures method transferability between different labs and instruments. turkjps.org |

Q & A

Q. What are the validated synthetic pathways for Benorylate hydrochloride, and how can reaction yields be optimized?

this compound synthesis typically involves esterification and salt formation. Key steps include optimizing reaction temperature (e.g., 50–70°C for esterification), solvent selection (e.g., ethanol for solubility), and stoichiometric ratios of precursors (e.g., salicylic acid derivatives and paracetamol intermediates). Yield optimization may require purification via recrystallization or chromatography .

Example Protocol :

Q. Which analytical methods are recommended for quantifying this compound in experimental samples?

High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated method includes:

- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).

- Mobile phase : Methanol-phosphate buffer (pH 3.0, 30:70 v/v).

- Detection : 254 nm.

- Linearity : 1–50 µg/mL (R² > 0.999) .

Comparative studies with spectrophotometry (e.g., UV-Vis at 275 nm) may resolve discrepancies in purity assessments .

Q. What in vitro and in vivo models are suitable for studying this compound’s anti-inflammatory and analgesic mechanisms?

- In vitro : COX-1/COX-2 inhibition assays using human recombinant enzymes or macrophage cell lines (e.g., RAW 264.7) to measure prostaglandin E₂ (PGE₂) suppression.

- In vivo : Rodent models (e.g., carrageenan-induced paw edema) for efficacy and toxicity profiling. Dose-response studies (10–100 mg/kg) are typical .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between oral and topical administration of this compound?

Discrepancies may arise from bioavailability differences due to first-pass metabolism (oral) vs. dermal absorption (topical). Strategies include:

- Comparative studies : Measure plasma concentration-time profiles using LC-MS/MS.

- Excipient screening : Use penetration enhancers (e.g., dimethyl sulfoxide) for topical formulations to improve consistency.

- Statistical modeling : Apply nonlinear mixed-effects models (NONMEM) to account for inter-subject variability .

Q. What experimental design considerations are critical for assessing this compound’s stability under varying storage conditions?

A factorial design should evaluate:

- Factors : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure.

- Response variables : Degradation products (e.g., free salicylate) quantified via HPLC.

- Accelerated stability testing : Use Arrhenius equation to predict shelf life .

Stability Data Example :

| Condition | Degradation (%) at 6 Months |

|---|---|

| 25°C, 60% RH | <5% |

| 40°C, 75% RH | 15–20% |

Q. How can researchers validate this compound’s selectivity for molecular targets (e.g., COX-2) in complex biological matrices?

- Target engagement assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd).

- Off-target screening : Profile against panels of 100+ kinases or GPCRs.

- Computational docking : Validate binding poses using AutoDock Vina against COX-2 crystal structures (PDB ID: 5KIR) .

Q. What methodologies are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Quality by Design (QbD) : Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram).

- Multivariate analysis : Use principal component analysis (PCA) on NMR or FTIR spectra to detect impurities.

- Control charts : Monitor yield and purity across 10+ batches (e.g., ±3σ limits) .

Methodological Guidance

Q. How should researchers document experimental procedures for reproducibility in this compound studies?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed synthesis : Report solvent volumes, reaction times, and purification steps.

- Analytical validation : Include HPLC chromatograms, calibration curves, and statistical parameters (RSD, LOD, LOQ).

- Data deposition : Upload raw datasets to repositories like Zenodo or Figshare .

Q. What statistical approaches are appropriate for dose-response studies of this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.